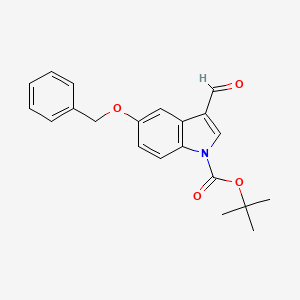

tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate

Description

BenchChem offers high-quality tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-formyl-5-phenylmethoxyindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-21(2,3)26-20(24)22-12-16(13-23)18-11-17(9-10-19(18)22)25-14-15-7-5-4-6-8-15/h4-13H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZYCNKLMGEYBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)OCC3=CC=CC=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654312 | |

| Record name | tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914348-98-4 | |

| Record name | 1,1-Dimethylethyl 3-formyl-5-(phenylmethoxy)-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914348-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate synthesis pathway

An In-depth Technical Guide to the Synthesis of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate

Abstract

The functionalized indole scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous pharmacologically active compounds. Among these, tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate stands out as a critical synthetic intermediate. Its unique arrangement of a protected hydroxyl group, a reactive aldehyde, and a protected nitrogen atom makes it a versatile building block for constructing more complex molecular architectures. This guide provides a comprehensive, in-depth exploration of a robust and efficient three-step synthesis pathway for this target molecule, designed for researchers, chemists, and professionals in drug development. We will dissect each synthetic transformation, elucidating the underlying chemical principles, justifying experimental choices, and providing detailed, field-tested protocols.

Strategic Overview of the Synthesis

The synthesis of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate is most logically approached through a linear, three-step sequence starting from the commercially available 5-hydroxyindole. The strategy is designed to sequentially install the required functional groups while protecting reactive sites to ensure high regioselectivity and yield.

The core strategic decisions are:

-

Protection of the Phenolic Hydroxyl: The acidic proton of the 5-hydroxy group must be protected to prevent unwanted side reactions in subsequent steps. A benzyl ether is an ideal choice due to its stability under a wide range of reaction conditions and its susceptibility to removal via catalytic hydrogenation when desired.

-

Protection of the Indole Nitrogen: The indole N-H is also acidic and nucleophilic. Protecting it with a tert-butyloxycarbonyl (Boc) group serves a dual purpose: it prevents N-acylation during the formylation step and deactivates the benzene portion of the indole system, further enhancing the innate reactivity of the C3 position for electrophilic substitution.

-

Regioselective Formylation: With both the C5 oxygen and N1 nitrogen protected, the C3 position is highly activated for electrophilic attack. The Vilsmeier-Haack reaction is the classic and most efficient method for introducing a formyl group at this position on an indole ring.[1][2]

The overall synthetic workflow is visualized below.

Caption: High-level workflow for the three-step synthesis.

Detailed Synthesis Pathway & Mechanistic Analysis

This section provides a step-by-step guide to the synthesis, complete with detailed protocols and an exploration of the underlying reaction mechanisms.

Step 1: Synthesis of 5-(Benzyloxy)-1H-indole (Intermediate 1)

Principle & Causality: This transformation is a classic Williamson ether synthesis. The phenolic proton of 5-hydroxyindole is sufficiently acidic to be deprotonated by a mild base like potassium carbonate (K₂CO₃). The resulting phenoxide is a potent nucleophile that readily attacks the electrophilic benzylic carbon of benzyl bromide (BnBr) in an Sₙ2 reaction. Dimethylformamide (DMF) is an excellent choice of solvent as its polar aprotic nature effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide, and it has a high boiling point, allowing the reaction to be heated to ensure completion.

Experimental Protocol: 5-(Benzyloxy)-1H-indole

-

To a stirred solution of 5-hydroxyindole (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.5 eq) in one portion.

-

Stir the resulting suspension at room temperature for 20 minutes.

-

Add benzyl bromide (BnBr, 1.2 eq) dropwise to the mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.

-

Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or isopropanol) to yield 5-(benzyloxy)-1H-indole as a crystalline solid.[3]

Quantitative Data Summary (Step 1)

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |

| 5-Hydroxyindole | 133.15 | 1.0 | User Defined |

| Potassium Carbonate | 138.21 | 2.5 | Calculated |

| Benzyl Bromide | 171.04 | 1.2 | Calculated |

| DMF | 73.09 | Solvent | User Defined |

| Product | 223.27 | - | Expected Yield: 85-95% |

Step 2: Synthesis of tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate (Intermediate 2)

Principle & Causality: This step involves the protection of the indole nitrogen with a Boc group. The reaction proceeds via nucleophilic attack of the indole nitrogen onto one of the carbonyl carbons of di-tert-butyl dicarbonate,

Experimental Protocol: tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate

-

Dissolve 5-(benzyloxy)-1H-indole (1.0 eq) in anhydrous THF in a round-bottom flask.

-

Add di-tert-butyl dicarbonate (

, 1.2 eq) and a catalytic amount of DMAP (0.1 eq) to the solution. -

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Once complete, concentrate the reaction mixture under reduced pressure to remove the THF.

-

Dissolve the resulting residue in a water-immiscible organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the crude product.

-

Purify the product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain tert-butyl 5-(benzyloxy)-1H-indole-1-carboxylate as a pure solid or viscous oil.

Quantitative Data Summary (Step 2)

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |

| 5-(Benzyloxy)-1H-indole | 223.27 | 1.0 | User Defined |

| Di-tert-butyl dicarbonate | 218.25 | 1.2 | Calculated |

| DMAP | 122.17 | 0.1 | Calculated |

| THF | 72.11 | Solvent | User Defined |

| Product | 323.39 | - | Expected Yield: 90-98% |

Step 3: Vilsmeier-Haack Formylation of Intermediate 2

Principle & Causality: This is the key C-C bond-forming reaction to install the aldehyde functionality. The reaction of DMF with phosphorus oxychloride (POCl₃) at low temperature generates a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[4] The Boc-protected indole is an electron-rich heterocycle, and the C3 position is the most nucleophilic site. The π-system of the indole attacks the Vilsmeier reagent in an electrophilic aromatic substitution-type mechanism. The resulting iminium ion intermediate is then hydrolyzed during the aqueous workup to yield the final 3-formyl indole product.[2] The reaction is initiated at 0 °C to control the exothermic formation of the Vilsmeier reagent and then allowed to warm to ensure the substitution reaction proceeds to completion.

Vilsmeier-Haack Reaction Mechanism

Caption: Key stages of the Vilsmeier-Haack formylation mechanism.

Experimental Protocol: tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate

-

In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF.

-

Cool the DMF to 0 °C using an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the cold DMF with vigorous stirring. A thick white solid may form.

-

Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

-

Add a solution of tert-butyl 5-(benzyloxy)-1H-indole-1-carboxylate (1.0 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture, keeping the internal temperature below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and saturated aqueous sodium acetate or sodium bicarbonate solution. This step is exothermic and should be done slowly in a large beaker.

-

Stir the resulting mixture vigorously for 1-2 hours until the hydrolysis is complete and the product precipitates.

-

Collect the solid product by vacuum filtration, washing extensively with water.

-

Dry the solid under vacuum. If necessary, purify further by recrystallization or column chromatography to yield the final product.

Quantitative Data Summary (Step 3)

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |

| Intermediate 2 | 323.39 | 1.0 | User Defined |

| Phosphorus Oxychloride | 153.33 | 1.5 | Calculated |

| DMF | 73.09 | Solvent/Reagent | User Defined |

| Product | 351.40 | - | Expected Yield: 80-90% |

Conclusion

This guide has detailed a reliable and high-yielding three-step synthetic pathway to tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate. By employing strategic protection of the hydroxyl and indole nitrogen functionalities, the synthesis achieves excellent control over regioselectivity in the final Vilsmeier-Haack formylation step. The protocols described are robust and scalable, providing medicinal chemists and drug development professionals with a dependable method for accessing this valuable and versatile synthetic intermediate.

References

-

PubChem. tert-butyl 3-formyl-1H-indole-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate. National Center for Biotechnology Information. [Link]

-

ChemSynthesis. tert-butyl 3-formyl-1H-indole-5-carboxylate. ChemSynthesis. [Link]

-

AB Enterprises. 5-benzyloxy-1-BOC-indole-2-boronic acid. AB Enterprises. [Link]

- Google Patents. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.

-

ResearchGate. Convenient Synthesis of tert-Butyl Esters of Indole-5-carboxylic Acid and Related Heterocyclic Carboxylic Acids. ResearchGate. [Link]

-

ResearchGate. Indole N-Boc deprotection method development. ResearchGate. [Link]

-

Semantic Scholar. Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. Wikimedia Foundation. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

Sources

A Technical Guide to the Physicochemical Properties and Synthetic Strategy of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate

Abstract

This technical guide provides an in-depth analysis of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate, a key heterocyclic building block in contemporary medicinal chemistry and drug discovery. The document elucidates the compound's core physicochemical properties, presents a detailed, rationalized synthetic methodology, and discusses its strategic applications. By integrating established chemical principles with practical, field-proven insights, this guide serves as an essential resource for researchers, chemists, and drug development professionals engaged in the synthesis of complex indole-based therapeutics. Particular emphasis is placed on the causality behind experimental choices, ensuring protocols are not merely prescriptive but also instructive.

Molecular Identity and Core Physicochemical Properties

tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate (CAS No. 914348-98-4) is a trifunctionalized indole derivative. Its structure is characterized by three key features that enable its utility in multi-step synthesis:

-

An N-Boc (tert-butoxycarbonyl) group , which protects the indole nitrogen, modulating its reactivity and preventing unwanted side reactions.

-

A C3-formyl (-CHO) group , a versatile chemical handle for chain extension and functional group interconversion.

-

A C5-benzyloxy group , a stable protecting group for the 5-hydroxyl functionality.

This strategic arrangement of functional groups makes it a valuable intermediate for constructing complex molecules, particularly serotonin receptor modulators and other agents targeting the central nervous system.[1]

Chemical Structure

Caption: Chemical structure of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate.

Physicochemical Data Summary

The properties of this compound are dictated by its relatively large, non-polar structure, leading to low aqueous solubility and a high boiling point.

| Property | Value | Source |

| CAS Number | 914348-98-4 | [1] |

| Molecular Formula | C₂₁H₂₁NO₄ | [1] |

| Molecular Weight | 351.4 g/mol | [1] |

| Boiling Point | 511.7 ± 58.0 °C (Predicted) | [1] |

| XLogP3 | 4.4 (Predicted) | N/A (Calculated based on structure) |

| Appearance | White to off-white solid (Expected) | N/A |

| Solubility | Soluble in DCM, EtOAc, Acetone; Insoluble in water. | N/A (Inferred from structure) |

| Storage | 2-8°C, under inert gas atmosphere | [1] |

Synthesis and Mechanistic Rationale

The synthesis of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate is typically achieved through a two-step sequence starting from 5-benzyloxyindole. This strategic approach ensures high yields and regioselectivity by carefully managing the reactivity of the indole core.

Overall Synthetic Strategy

The synthetic workflow is designed to first protect the nucleophilic indole nitrogen and then introduce the formyl group at the electron-rich C3 position.

Caption: High-level synthetic workflow from starting material to the final product.

Step 1: N-Boc Protection of the Indole Core

Expertise & Rationale: The indole N-H proton is acidic and the nitrogen atom is nucleophilic. Direct subjection of 5-benzyloxyindole to Vilsmeier-Haack conditions could lead to undesired N-formylation or other side reactions. The tert-butoxycarbonyl (Boc) group is an ideal protecting group in this context.[2] It is electronically withdrawing, which slightly tempers the exceptional nucleophilicity of the indole ring, leading to cleaner subsequent reactions. Its steric bulk also helps direct electrophiles to the C3 position. The reaction with di-tert-butyl dicarbonate ((Boc)₂O) is a standard and highly effective method for this transformation.[3]

Self-Validating Protocol:

-

Setup: To a solution of 5-benzyloxyindole (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M) under an argon atmosphere, add 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise at room temperature.

-

Scientist's Note: While indoles can be poorly nucleophilic for this reaction, the use of a catalytic amount of DMAP significantly accelerates the acylation of the indole nitrogen.[2]

-

-

Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The product spot should have a higher Rf than the starting material.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product, tert-butyl 5-(benzyloxy)-1H-indole-1-carboxylate, can be purified by flash column chromatography on silica gel or recrystallization from a hexane/ethyl acetate mixture to yield a white solid.

Step 2: C3-Formylation via Vilsmeier-Haack Reaction

Expertise & Rationale: The Vilsmeier-Haack reaction is a classic and highly reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] The indole ring system is exceptionally activated towards electrophilic aromatic substitution, with the C3 position being the most nucleophilic site. The reaction proceeds via the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4][5] This electrophilic species is then readily attacked by the N-Boc protected indole intermediate.

Authoritative Grounding (Mechanism):

Caption: Mechanism of the Vilsmeier-Haack formylation of the protected indole.

Self-Validating Protocol:

-

Reagent Preparation: In a flame-dried, three-neck flask under an argon atmosphere, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq). Cool the flask to 0°C in an ice bath.

-

Vilsmeier Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes. The formation of the solid Vilsmeier reagent may be observed.

-

Scientist's Note: This step is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood with careful temperature control.

-

-

Substrate Addition: Dissolve the tert-butyl 5-(benzyloxy)-1H-indole-1-carboxylate (1.0 eq) from Step 1 in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent slurry at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Work-up & Hydrolysis: Cool the reaction mixture back to 0°C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. This step hydrolyzes the intermediate iminium salt to the final aldehyde.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography (e.g., using a gradient of 10% to 30% ethyl acetate in hexanes) to afford the pure tert-butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate.

Applications in Drug Discovery

The title compound is not an end-product but a sophisticated intermediate. Its value lies in the orthogonal reactivity of its functional groups, allowing for selective and sequential modifications.

Caption: Derivatization pathways enabled by the compound's functional groups.

-

The Aldehyde: Serves as an electrophilic site for nucleophilic additions, reductive aminations to form tryptamine derivatives, and Wittig reactions to install vinyl groups.

-

The N-Boc Group: Can be selectively removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the indole N-H for further functionalization, such as N-alkylation.[6]

-

The O-Benzyl Group: Can be removed via catalytic hydrogenation (H₂, Pd/C) to unmask the 5-hydroxyl group, a common feature in serotonin-related compounds.

This multi-faceted reactivity allows chemists to rapidly build a library of complex indole alkaloids and pharmaceutical candidates from a single, well-designed intermediate.

References

- BenchChem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.

- ACS Publications. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry.

- Sigma-Aldrich. (n.d.). Application Note – N-Boc protection.

- ChemBK. (2024). Indole, N-BOC protected.

- Taylor & Francis Online. (n.d.). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.

- Sciencemadness.org. (n.d.). Acylation of Indoles by 5uff Reaction and Vilsmeier-Haack Formylation and Conformation of N- Formylindoles.

- ResearchGate. (n.d.). Reaction with Boc protection of indole nitrogen (a) and the two... | Download Scientific Diagram.

- ResearchGate. (2023). Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole.

- Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.

- MySkinRecipes. (n.d.). tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate.

- BenchChem. (n.d.). Application Notes and Protocols for N-Boc Deprotection of Bromoindoles.

Sources

A Technical Guide to tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate: Synthesis, Applications, and Experimental Protocols

Abstract: This document provides a comprehensive technical overview of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate, a key heterocyclic intermediate in medicinal chemistry and drug development. We will explore its chemical identity, physicochemical properties, and detailed synthetic pathways, with a focus on the underlying chemical principles that guide the experimental choices. The guide elucidates the strategic importance of its protecting groups—the N-tert-butoxycarbonyl (Boc) and O-benzyl (Bn)—and the versatility of the C3-formyl group in the synthesis of complex molecules. Particular emphasis is placed on its application as a precursor for serotonin receptor modulators and other central nervous system (CNS) agents.[1] Detailed, field-proven experimental protocols, safety guidelines, and visual diagrams are provided to equip researchers and drug development professionals with the necessary knowledge for its effective utilization.

Compound Identification and Physicochemical Properties

The precise identification and understanding of a compound's properties are foundational to its successful application in synthesis. tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate is a multi-functionalized indole derivative designed for multi-step synthetic sequences.

Chemical Identifiers

A summary of the key registry numbers and nomenclature for this compound is presented below.

| Identifier | Value |

| CAS Number | 914348-98-4[1] |

| IUPAC Name | tert-butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate |

| Molecular Formula | C₂₁H₂₁NO₄[1] |

| Molecular Weight | 351.4 g/mol [1] |

| MDL Number | MFCD05864701[1] |

Physicochemical Properties

The physical and chemical characteristics dictate the compound's handling, storage, and reaction conditions.

| Property | Value |

| Appearance | White to yellow crystalline solid |

| Solubility | Soluble in organic solvents such as dichloromethane (DCM), N,N-dimethylformamide (DMF), and chloroform. Insoluble in water. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |

Strategic Synthesis and Mechanistic Rationale

The synthesis of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate is a prime example of strategic chemical protection and regioselective functionalization. The process involves two key transformations: protection of the indole nitrogen and subsequent formylation of the C3 position.

Synthetic Strategy Overview

The overall synthetic workflow is designed to introduce the required functional groups while preventing unwanted side reactions. The indole nitrogen is first protected with a tert-butyloxycarbonyl (Boc) group. This step is crucial as it deactivates the nitrogen, preventing it from interfering with subsequent electrophilic substitution, and enhances the nucleophilicity of the C3 position. The subsequent formylation is achieved via the Vilsmeier-Haack reaction, a reliable method for introducing aldehyde groups onto electron-rich aromatic rings.[2]

Sources

A Technical Guide to the Spectroscopic Characterization of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate

This guide provides an in-depth analysis of the spectroscopic data for tert-butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate, a key intermediate in pharmaceutical synthesis.[1] With a molecular formula of C₂₁H₂₁NO₄ and a molecular weight of 351.4 g/mol , this compound's structural elucidation relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1] This document will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting these spectra, offering field-proven insights for researchers and drug development professionals.

Molecular Structure and Spectroscopic Overview

The structure of tert-butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate contains several key functional groups that give rise to characteristic spectroscopic signals: an N-Boc protected indole ring, a formyl group at the 3-position, and a benzyloxy group at the 5-position. A thorough spectroscopic analysis is crucial for confirming the identity and purity of this intermediate, ensuring the success of subsequent synthetic steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For the title compound, both ¹H and ¹³C NMR are essential for a complete assignment.

Experimental Protocol: NMR Data Acquisition

Sample Preparation:

-

Weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength for better resolution.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Instrument Parameters (¹³C NMR):

-

Spectrometer: Operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

¹H NMR Spectral Interpretation: A Predictive Analysis

While experimental data for the specific title compound is not publicly available, we can predict the ¹H NMR spectrum based on the analysis of its constituent parts and data from similar structures.

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |

| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) | N/A | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the C=O bond. |

| Indole H-2 | 8.2 - 8.4 | Singlet (s) | N/A | This proton is adjacent to the electron-withdrawing carbamate and is deshielded. |

| Aromatic (indole & benzyl) | 7.0 - 7.8 | Multiplet (m) | Various | The protons on the indole and benzyl rings will appear in this region, with their exact shifts depending on their electronic environment. |

| Benzylic (-CH₂-) | 5.0 - 5.2 | Singlet (s) | N/A | The methylene protons of the benzyloxy group are adjacent to an oxygen and a phenyl ring. |

| tert-Butyl (-C(CH₃)₃) | 1.6 - 1.8 | Singlet (s) | N/A | The nine equivalent protons of the tert-butyl group will give a strong singlet signal in the aliphatic region. |

¹³C NMR Spectral Interpretation: A Predictive Analysis

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule.

| Carbon(s) | Expected Chemical Shift (δ, ppm) | Assignment Rationale |

| Aldehyde (CHO) | 185 - 195 | The carbonyl carbon of the aldehyde is significantly deshielded. |

| Carbamate (C=O) | 148 - 152 | The carbonyl carbon of the Boc protecting group. |

| Aromatic & Indole | 110 - 158 | A complex region containing the signals for the carbons of the indole and benzyl rings. The carbon bearing the benzyloxy group (C-5) will be shifted downfield. |

| Quaternary (C(CH₃)₃) | 82 - 86 | The quaternary carbon of the tert-butyl group. |

| Benzylic (-CH₂-) | 69 - 72 | The methylene carbon of the benzyloxy group. |

| tert-Butyl (-C(CH₃)₃) | 27 - 29 | The three equivalent methyl carbons of the tert-butyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Instrument Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

IR Spectral Interpretation: Key Absorption Bands

The IR spectrum of tert-butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate is expected to show the following characteristic absorption bands, with insights drawn from related indole structures.[2][3]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100 | C-H stretch | Aromatic |

| ~2980 | C-H stretch | Aliphatic (tert-butyl) |

| ~2870, ~2770 | C-H stretch | Aldehyde (Fermi doublet) |

| ~1730 | C=O stretch | Carbamate |

| ~1680 | C=O stretch | Aldehyde |

| ~1600, ~1480 | C=C stretch | Aromatic rings |

| ~1250 | C-O stretch | Ether |

| ~1150 | C-N stretch | Carbamate |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol: MS Data Acquisition

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule, as it is likely to keep the molecular ion intact.

Instrument Parameters:

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

-

Mode: Positive ion mode is likely to yield the protonated molecule [M+H]⁺.

-

Mass Range: m/z 50 - 500.

Mass Spectrum Interpretation: Expected Ions

The ESI-MS spectrum is expected to show a prominent peak for the protonated molecule. Fragmentation patterns can also be predicted. Data from similar compounds can provide a reference for expected adducts.[4]

| m/z | Ion | Interpretation |

| 352.15 | [M+H]⁺ | Protonated molecular ion (C₂₁H₂₂NO₄⁺) |

| 374.13 | [M+Na]⁺ | Sodium adduct |

| 296.13 | [M-C₄H₈+H]⁺ | Loss of isobutylene from the Boc group |

| 252.09 | [M-Boc+H]⁺ | Loss of the entire Boc group |

| 91.05 | [C₇H₇]⁺ | Tropylium ion from the benzyl group |

Data Integration and Structural Confirmation

The definitive structural confirmation of tert-butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate is achieved by integrating the data from all three spectroscopic techniques.

Caption: Integrated workflow for spectroscopic structural confirmation.

Conclusion

This technical guide has outlined the comprehensive spectroscopic characterization of tert-butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate. By employing a multi-technique approach (NMR, IR, and MS), researchers can unequivocally confirm the structure and purity of this vital pharmaceutical intermediate. The provided protocols and predictive interpretations serve as a robust framework for the analysis of this and structurally related molecules, ensuring the integrity of the synthetic process in drug discovery and development.

References

-

MySkinRecipes. tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate. Available at: [Link]

-

PubChem. tert-butyl 3-formyl-1H-indole-1-carboxylate. Available at: [Link]

-

ChemSynthesis. tert-butyl 3-formyl-1H-indole-5-carboxylate. Available at: [Link]

-

PubChemLite. Tert-butyl 5-formyl-1h-indole-1-carboxylate (C14H15NO3). Available at: [Link]

-

Supporting information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available at: [Link]

-

MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Available at: [Link]

-

SpectraBase. 5-Benzyloxyindole. Available at: [Link]

Sources

molecular structure and conformation of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate

An In-depth Technical Guide to the Molecular Structure and Conformation of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular structure and conformational landscape of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate, a key intermediate in pharmaceutical synthesis. While a definitive crystal structure is not publicly available, this document synthesizes information from analogous compounds and theoretical principles to predict its structural features. We will explore the influence of the N-Boc, 3-formyl, and 5-benzyloxy substituents on the indole core's geometry and electronic properties. Furthermore, a comprehensive experimental and computational workflow is proposed for the definitive elucidation of its structure and preferred conformations.

Introduction: A Versatile Building Block in Medicinal Chemistry

tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate (CAS No. 914348-98-4) is a bespoke chemical entity pivotal in the multi-step synthesis of complex therapeutic agents. Its molecular formula is C₂₁H₂₁NO₄ with a molecular weight of 351.4 g/mol . The strategic placement of its functional groups—a protected indole nitrogen (N-Boc), a reactive aldehyde at the 3-position, and a protected hydroxyl group at the 5-position—renders it an invaluable intermediate for constructing elaborate molecular architectures, particularly in the development of serotonin receptor modulators and other central nervous system agents. Understanding the three-dimensional structure and conformational dynamics of this molecule is paramount for predicting its reactivity and designing efficient synthetic pathways.

Dissecting the Molecular Architecture

The molecular structure of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate can be deconstructed into three key components: the N-Boc protected indole core, the 3-formyl group, and the 5-benzyloxy substituent. The interplay of these groups dictates the molecule's overall shape and electronic distribution.

The N-Boc Indole Core: Planarity and Electronic Perturbation

The indole ring system is inherently aromatic and thus largely planar. However, the introduction of the bulky tert-butoxycarbonyl (Boc) group at the N1 position introduces significant steric and electronic perturbations. The Boc group is known to be labile under acidic conditions, making it an excellent protecting group in organic synthesis.

-

Steric Influence: The tert-butyl group is sterically demanding and will influence the orientation of adjacent substituents.

-

Electronic Effect: The carbonyl moiety of the Boc group is electron-withdrawing, which can decrease the electron density of the indole nitrogen and influence the aromaticity of the ring system.

The 3-Formyl Group: A Key Reactive Handle

The aldehyde (formyl) group at the C3 position is a versatile functional group for further chemical transformations. Its orientation relative to the indole ring is a key conformational question.

-

Conjugation: The formyl group is conjugated with the indole π-system, which favors a co-planar arrangement with the ring to maximize orbital overlap.

-

Rotational Barrier: There is a rotational barrier around the C3-CHO bond. The two likely planar conformations would have the aldehyde oxygen pointing towards either the C2 or C4 position of the indole ring. The preferred conformation will be a balance between steric hindrance and electronic interactions.

The 5-Benzyloxy Substituent: Flexibility and Shielding

The benzyloxy group at the C5 position consists of a benzyl group linked to the indole ring via an ether oxygen. This substituent introduces several degrees of rotational freedom.

-

Rotational Freedom: The key rotational bonds are the C5-O bond and the O-CH₂ bond. The rotation around these bonds will determine the spatial orientation of the phenyl ring relative to the indole core. The rotational barriers of benzyl groups can be significant and are influenced by steric and electronic effects.

-

Conformational Preference: The preferred conformation will likely seek to minimize steric clashes between the benzyl group and the indole ring system. Studies on benzyl alcohol have shown a preference for a gauche conformation.

The Conformational Landscape: A Puzzle of Rotational Isomers

The overall conformation of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate is determined by the combination of the preferred orientations of its flexible substituents. The key dihedral angles to consider are:

-

τ₁ (C2-N1-C=O of Boc): Defines the orientation of the Boc group.

-

τ₂ (C2-C3-C=O of formyl): Defines the orientation of the formyl group.

-

τ₃ (C4-C5-O-CH₂): Defines the orientation of the ether linkage.

-

τ₄ (C5-O-CH₂-C of phenyl): Defines the orientation of the benzyl group.

The global minimum energy conformation will be the one that best balances the competing steric and electronic interactions between these groups.

Proposed Workflow for Structural Elucidation

A combined experimental and computational approach is essential for a definitive understanding of the molecular structure and conformation.

Experimental Protocol

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: To confirm the chemical structure and connectivity. The chemical shifts will provide information about the electronic environment of the nuclei.

-

2D NMR (COSY, HSQC, HMBC): To definitively assign all proton and carbon signals.

-

Nuclear Overhauser Effect Spectroscopy (NOESY): To identify through-space correlations between protons, which will provide crucial information about the spatial proximity of different parts of the molecule and help to define the preferred conformation in solution.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

To identify the characteristic vibrational frequencies of the functional groups (C=O of the aldehyde and Boc group, C-O-C of the ether). This can provide insights into the electronic delocalization and potential intramolecular interactions.

-

-

Single-Crystal X-ray Diffraction:

-

This is the gold standard for determining the three-dimensional structure in the solid state. The process involves growing a high-quality single crystal of the compound and analyzing its diffraction pattern when exposed to X-rays. This will provide precise bond lengths, bond angles, and dihedral angles, revealing the solid-state conformation.

-

Computational Chemistry Workflow

-

Conformational Search:

-

Perform a systematic or stochastic conformational search using molecular mechanics (MM) or semi-empirical methods to explore the potential energy surface and identify low-energy conformers.

-

-

Quantum Mechanical Optimization:

-

The low-energy conformers identified in the initial search should be re-optimized at a higher level of theory, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G(d,p)). This will provide accurate geometries and relative energies of the stable conformers.

-

-

Spectroscopic Property Prediction:

-

Calculate NMR chemical shifts and coupling constants for the optimized conformers using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted values can then be compared with the experimental NMR data to validate the computationally determined conformations.

-

-

Natural Bond Orbital (NBO) Analysis:

-

To investigate intramolecular interactions, such as hyperconjugation and steric repulsion, that stabilize or destabilize different conformations.

-

Visualizations and Data

Molecular Structure and Key Rotational Bonds

An In-depth Technical Guide on the Solubility of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate, a key intermediate in pharmaceutical synthesis. An understanding of its solubility is critical for optimizing reaction conditions, developing robust purification strategies, and ensuring reliable formulation. This document synthesizes theoretical principles with practical, actionable protocols to offer researchers, chemists, and drug development professionals a complete framework for handling this compound. We will explore its molecular structure, predict its behavior in various organic solvents, provide a qualitative solubility summary, and detail a rigorous experimental protocol for quantitative determination.

Introduction: The Significance of Solubility

tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate (Molecular Weight: 351.4 g/mol , CAS Number: 914348-98-4) is a pivotal building block in the synthesis of complex indole-based pharmaceuticals, particularly those targeting serotonin receptors and other central nervous system agents.[1] The strategic placement of the tert-butoxycarbonyl (Boc) and benzyloxy protecting groups, along with the reactive formyl group, allows for precise and selective chemical modifications.[1]

Effective utilization of this intermediate is fundamentally dependent on its solubility. Proper solvent selection impacts:

-

Reaction Kinetics: Ensuring reagents are in the same phase for optimal reaction rates.

-

Process Scalability: Preventing precipitation and handling issues in large-scale synthesis.

-

Purification Efficiency: Selecting appropriate solvent systems for chromatography and recrystallization.

-

Analytical Characterization: Preparing homogenous solutions for techniques like NMR and HPLC.

This guide provides the foundational knowledge to make informed decisions regarding solvent choice, thereby accelerating research and development timelines.

Molecular Structure and Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure and the principle of "like dissolves like." A detailed analysis of the functional groups within tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate allows for a robust prediction of its behavior.

Key Structural Features:

-

Indole Core: A bicyclic aromatic system that is moderately polar.

-

N-Boc Group (tert-butoxycarbonyl): A large, sterically bulky, and non-polar protecting group. It significantly increases the lipophilicity of the molecule and shields the indole nitrogen.

-

Benzyloxy Group: Contains a non-polar benzene ring and a polar ether linkage. This group contributes to the overall non-polar character.

-

Formyl (Aldehyde) Group: A polar group capable of acting as a hydrogen bond acceptor.

Causality of Predicted Solubility: The molecule possesses a large, predominantly non-polar surface area due to the Boc and benzyloxy groups. However, the presence of the polar indole ring, formyl group, and ether oxygen introduces polar characteristics. This duality dictates its solubility profile.

-

High Solubility Predicted in: Moderately polar aprotic solvents that can solvate both the non-polar and polar regions of the molecule. Examples include Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), and Acetone.

-

Moderate Solubility Predicted in: Highly polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO). While these solvents are excellent at solvating the polar functionalities, the large non-polar groups may limit miscibility at very high concentrations.

-

Low to Insoluble Predicted in:

-

Polar Protic Solvents: Water, Methanol, and Ethanol. The large hydrophobic structure cannot overcome the strong hydrogen-bonding network of these solvents.

-

Non-polar Aliphatic Solvents: Hexanes and Pentane. These solvents lack the polarity required to effectively solvate the formyl and indole portions of the molecule.

-

Qualitative Solubility Data Summary

While precise quantitative data is best determined experimentally, a qualitative understanding based on common laboratory use and theoretical analysis provides a valuable starting point. The following table summarizes the expected solubility at ambient temperature (~20-25°C).

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Halogenated | Dichloromethane (DCM) | Soluble | Excellent balance of polarity to dissolve the entire molecule. |

| Chloroform | Soluble | Similar to DCM, effective at solvating moderately polar compounds. | |

| Ethers | Tetrahydrofuran (THF) | Soluble | Polar ether functionality and non-polar ring solvate the molecule well. |

| Diethyl Ether | Moderately Soluble | Less polar than THF, may have lower capacity. | |

| Esters | Ethyl Acetate (EtOAc) | Soluble | Common solvent for reactions and chromatography involving such intermediates. |

| Ketones | Acetone | Soluble | Aprotic polar solvent capable of dissolving a wide range of compounds. |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble | Strong polar solvent, effective for stock solutions. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Very strong polar solvent, often used for compounds with poor solubility. | |

| Aromatics | Toluene | Slightly Soluble | Primarily non-polar, may struggle to solvate the polar functionalities. |

| Alcohols (Protic) | Methanol, Ethanol | Sparingly Soluble | Strong hydrogen bonding network of solvent disfavors dissolution. |

| Non-polar | Hexanes, Heptane | Insoluble | Lacks sufficient polarity to interact with the molecule's polar groups. |

| Aqueous | Water | Insoluble | Highly polar, protic nature is incompatible with the large hydrophobic molecule. |

Experimental Protocol for Quantitative Solubility Determination

To move beyond qualitative estimates, a robust and validated experimental method is essential. The Isothermal Shake-Flask Method is the gold standard for determining thermodynamic solubility and is highly recommended.[2][3][4] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Workflow for Isothermal Shake-Flask Method

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Methodology

-

Preparation:

-

Causality: Add an excess of solid tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate to a glass vial. "Excess" is critical to ensure that the solution reaches saturation. A good starting point is 5-10 mg of solid per 1 mL of solvent.

-

Accurately add a known volume of the desired organic solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Causality: Place the vial in an orbital shaker or rotator inside a temperature-controlled incubator (e.g., 25.0 ± 0.5 °C). Agitation ensures continuous interaction between the solid and the solvent, accelerating the approach to equilibrium.[3]

-

Equilibrate for a minimum of 24 hours. For compounds that may be slow to dissolve or exist in different polymorphic forms, extending this to 48 or 72 hours is advisable.

-

Self-Validation: To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24h and 48h). The measured concentration should be consistent.[5]

-

-

Phase Separation & Sampling:

-

Causality: After equilibration, remove the vial and allow it to stand undisturbed for at least 30 minutes to let undissolved solids settle. Alternatively, centrifuge the vial at a low speed to pellet the solid. This step is crucial to avoid aspirating solid particles during sampling.

-

Carefully withdraw an aliquot of the clear supernatant using a clean syringe.

-

-

Filtration:

-

Causality: Immediately filter the aliquot through a chemically resistant 0.22 µm syringe filter (e.g., PTFE for most organic solvents) into a pre-weighed vial. This step removes any fine, suspended microparticles, ensuring only the dissolved compound is analyzed.

-

-

Quantification:

-

Causality: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible Spectroscopy.

-

Calculate the original concentration in the saturated solution (e.g., in mg/mL or mol/L) by accounting for the dilution factor.

-

Practical Applications and Strategic Implications

The solubility data gathered informs several key decisions in the drug development pipeline:

-

Reaction Optimization: For reactions involving this intermediate, choosing a solvent in which it is highly soluble (e.g., DCM, THF) ensures a homogeneous reaction mixture, leading to more predictable outcomes and easier monitoring.

-

Purification Strategy: Knowledge of solubility is paramount for purification.

-

Chromatography: A common mobile phase for silica gel chromatography would involve a solvent system where the compound is soluble but retains well, such as a gradient of Ethyl Acetate in Hexanes.

-

Recrystallization: To effectively recrystallize the compound, one would select a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.

-

-

Stock Solution Preparation: For screening and analytical purposes, preparing a concentrated stock solution requires a solvent in which the compound is highly soluble and stable, such as DMSO or DMF.

Conclusion

tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate is a molecule with a dual nature—possessing both large non-polar domains and key polar functionalities. This structure leads to high solubility in moderately polar aprotic solvents like DCM, THF, and EtOAc, and low solubility in highly polar protic or non-polar aliphatic solvents. While theoretical predictions provide a strong foundation, this guide emphasizes the necessity of rigorous, quantitative measurement using validated protocols like the isothermal shake-flask method. By applying the principles and procedures outlined herein, researchers can confidently handle this valuable intermediate, optimizing its use in the synthesis of next-generation therapeutics.

References

- MySkinRecipes. tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate.

- Chemistry LibreTexts. Experiment 1: Determination of Solubility Class.

- University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds.

- Scribd. Experiment 1. Solubility of Organic Compounds.

- Smolecule. tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate.

- Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. YouTube.

- Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- National Institutes of Health (NIH). Determination of aqueous solubility by heating and equilibration: A technical note.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Enamine. Shake-Flask Solubility Assay.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

Sources

A Comprehensive Technical Guide to the Stability, Storage, and Handling of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate

Introduction

tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate (CAS No: 914348-98-4) is a pivotal intermediate in contemporary medicinal chemistry and pharmaceutical development.[1] Its unique trifunctional structure, featuring a Boc-protected indole nitrogen, a benzyloxy ether, and a reactive formyl group, makes it an exceptionally valuable building block for synthesizing complex heterocyclic systems, including serotonin receptor modulators and other agents targeting the central nervous system.[1]

The integrity of this reagent is paramount to the success of multi-step synthetic campaigns, where impurities or degradation can lead to significant downstream challenges, including complex purifications, reduced yields, and the introduction of unwanted side products. This guide provides an in-depth analysis of the compound's stability profile, outlines scientifically-grounded protocols for its storage and handling, and offers a framework for its empirical stability assessment.

Section 1: Physicochemical and Molecular Profile

A foundational understanding of the molecule's properties is essential for predicting its behavior and designing appropriate handling strategies. The structure incorporates functional groups with distinct chemical liabilities, which collectively dictate its stability.

Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 914348-98-4 | [1] |

| Molecular Formula | C₂₁H₂₁NO₄ | [1] |

| Molecular Weight | 351.4 g/mol | [1] |

| Boiling Point | 511.7±58.0°C (Predicted) | [1] |

| Appearance | Typically an off-white to yellow solid | General Supplier Data |

Structural Analysis of Stability-Influencing Moieties

The stability of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate is not monolithic; it is a direct consequence of the interplay between its constituent functional groups. Understanding each group's role is critical to mitigating degradation.

Caption: Key functional groups influencing the compound's stability.

-

tert-Butoxycarbonyl (Boc) Group: This bulky protecting group on the indole nitrogen serves to increase the compound's stability by reducing the electron-rich nature and nucleophilicity of the indole ring system.[2][3] However, its primary liability is its susceptibility to cleavage under acidic conditions. This acid-lability is the most significant intrinsic factor governing the compound's chemical compatibility.

-

Formyl (Aldehyde) Group: Positioned at the C-3 position, the aldehyde is the key site for synthetic elaboration. It is also the most susceptible to oxidation, a common degradation pathway for aldehydes, which converts it to the corresponding carboxylic acid. This reaction can be initiated by atmospheric oxygen, particularly under the influence of light or trace metal catalysts.

-

Benzyloxy Group: As a benzyl ether, this group is relatively stable under a wide range of conditions. Its primary mode of cleavage is through catalytic hydrogenation (debenzylation), a condition not typically encountered during storage but relevant for chemical compatibility in reaction planning.

Section 2: Primary Degradation Pathways

Based on the structural analysis, two degradation pathways represent the most probable routes for the loss of compound integrity during storage and handling.

Caption: The two most significant degradation pathways for the title compound.

-

Acid-Catalyzed Deprotection: Exposure to even trace amounts of acid (e.g., from atmospheric moisture interacting with acidic surfaces or impurities) can catalyze the hydrolysis of the Boc group, yielding 5-(benzyloxy)-1H-indole-3-carbaldehyde, along with isobutylene and carbon dioxide. This represents a critical failure mode, as the resulting unprotected indole has significantly different reactivity.

-

Oxidation of the Formyl Group: The aldehyde moiety is readily oxidized to a carboxylic acid. This process can be slow but is accelerated by exposure to air (O₂) and light. The presence of this acidic impurity can, in turn, potentially accelerate the acid-catalyzed deprotection of other molecules, creating a feedback loop of degradation.

Section 3: Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective strategy for preserving the long-term purity and viability of the reagent. The following recommendations are synthesized from supplier data sheets and an understanding of the compound's chemical nature.[1][4][5][6]

Optimal Storage Conditions

To mitigate the degradation pathways described above, the following conditions are mandatory for long-term storage.

| Parameter | Recommendation | Rationale |

| Temperature | 2–8°C | Refrigeration slows the rate of all potential degradation reactions, particularly oxidation.[1][6] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere displaces atmospheric oxygen and moisture, directly inhibiting the oxidation of the aldehyde and preventing the ingress of water that could lead to acid formation.[1][6] |

| Light | Store in an amber or opaque vial | Protection from light, especially UV, is crucial to prevent photochemical degradation pathways. |

| Container | Tightly sealed, clean glass vial | A tight seal prevents exchange with the laboratory atmosphere.[4] Glass is preferred over plastic to avoid potential leaching of acidic plasticizers. |

| Incompatibilities | Store away from strong acids, strong bases, and strong oxidizing agents. [4][5] | Direct contact with these materials will cause rapid decomposition. |

Protocol for Handling and Use

Proper technique when accessing the compound is as important as long-term storage.

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This critical step prevents condensation of atmospheric moisture onto the cold solid, which would introduce water and risk acid formation.

-

Inert Atmosphere Handling: Whenever possible, handle the solid in a glovebox or glove bag under an inert atmosphere. If this is not feasible, work quickly and efficiently in a fume hood.[4]

-

Dispensing: Use a clean, dry spatula for dispensing. Avoid using spatulas that may have trace acidic or oxidizing contaminants.

-

Resealing: After dispensing, flush the vial headspace with a gentle stream of inert gas (argon or nitrogen) before tightly resealing the cap.

-

Solution Storage: If preparing stock solutions, use anhydrous solvents and store the solution under an inert atmosphere at 2–8°C. The stability in solution is solvent-dependent and should be empirically determined if stored for extended periods.

Section 4: Experimental Workflow for Stability Assessment

For critical applications, such as in GMP environments or long-term studies, it is prudent to empirically validate the stability of a specific batch of the compound. High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose, capable of separating the parent compound from its potential degradants.[7]

The following workflow provides a robust framework for a stress-testing study.

Caption: A logical workflow for conducting a forced degradation study.

Methodology Details:

-

Step 1: Preparation: Dissolve a precisely weighed amount of the compound in an anhydrous aprotic solvent like acetonitrile to create a stock solution of known concentration (e.g., 1 mg/mL). Distribute this solution into several amber HPLC vials.

-

Step 2: Stress Conditions:

-

Control: Store one set of vials under the recommended conditions (2–8°C, protected from light).

-

Forced Degradation: Subject other sets of vials to accelerated degradation conditions, such as elevated temperature (e.g., 40°C), exposure to ambient light and air, or even spiking with dilute acid or oxidant to confirm degradation pathways.

-

-

Step 3: Time-Point Analysis: At specified intervals (e.g., T=0, 1 day, 3 days, 1 week), retrieve one vial from each condition. Analyze the sample immediately using a validated reverse-phase HPLC method. A C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid or TFA for peak shaping) is a typical starting point. Monitor the elution profile with a UV detector at a wavelength where the indole chromophore absorbs (e.g., ~254 nm).

-

Step 4: Data Interpretation: For each time point and condition, calculate the percentage of the parent compound remaining relative to T=0. The appearance of new peaks, particularly those with shorter (more polar) or longer retention times, indicates degradation. This data will provide a clear, quantitative measure of the compound's stability under various stresses.

Conclusion

tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate is a stable compound when stored and handled correctly. Its primary vulnerabilities are the acid-labile Boc group and the oxidizable formyl group. By strictly adhering to storage conditions of 2–8°C under an inert atmosphere and protected from light , and by employing careful handling techniques to exclude moisture and air, researchers can ensure the compound's integrity. For critical applications, a systematic stability study using HPLC provides the ultimate assurance of reagent quality, safeguarding the outcomes of complex and valuable research endeavors.

References

-

MySkinRecipes. tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate. [Link]

-

Araújo-Júnior, J. X., et al. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. ResearchGate. [Link]

-

Lead Sciences. tert-Butyl 6-(benzyloxy)-3-formyl-1H-indole-1-carboxylate. [Link]

-

Journal of Chemical and Pharmaceutical Research. Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. [Link]

-

Frankenberger, W. T., Jr., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry. [Link]

-

Cholewiński, G., et al. (2020). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. Scientific Reports. [Link]

-

International Journal of Pharmaceutical Sciences. Antimalarial Activity of Indole Derivatives: A Comprehensive Review. [Link]

Sources

- 1. tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate [myskinrecipes.com]

- 2. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. tert-Butyl 6-(benzyloxy)-3-formyl-1H-indole-1-carboxylate - Lead Sciences [lead-sciences.com]

- 7. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

A Researcher's Guide to tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate: Sourcing, Quality Control, and Synthetic Applications

Introduction: The Strategic Value of a Doubly Protected Indole Scaffold

In the landscape of medicinal chemistry and drug development, indole derivatives represent a privileged scaffold, forming the core of numerous therapeutic agents. Among the vast array of indole-based building blocks, tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate (CAS Number: 914348-98-4) emerges as a highly strategic intermediate. Its utility lies in the orthogonal protection scheme employed: a tert-butoxycarbonyl (Boc) group on the indole nitrogen and a benzyl (Bn) group protecting the 5-hydroxy functionality. This design allows for selective chemical manipulation at the C3-formyl position, while preserving the integrity of the indole core and the phenolic hydroxyl for later-stage transformations.

This guide provides an in-depth technical overview for researchers and drug development professionals on the commercial availability, quality assessment, and key synthetic applications of this versatile compound.

Section 1: Commercial Sourcing and Supplier Evaluation

Key suppliers often list this compound as a key intermediate for pharmaceuticals, particularly for agents targeting the central nervous system like serotonin receptor modulators.[1] When sourcing, it is critical to request and scrutinize the Certificate of Analysis (CoA) for each batch.

Table 1: Summary of Commercial Availability

| Supplier Attribute | Typical Specification | Importance for Researchers |

| CAS Number | 914348-98-4 | Ensures correct compound identification. |

| Molecular Formula | C₂₁H₂₁NO₄ | Confirms elemental composition.[1] |

| Molecular Weight | 351.4 g/mol | Essential for stoichiometric calculations.[1] |

| Purity | ≥95% (typically by HPLC or NMR) | Critical for avoiding side reactions and ensuring reproducibility. |

| Appearance | White to off-white or light-yellow solid | A significant color deviation may indicate impurities. |

| Storage | 2-8°C, under inert gas atmosphere | Essential for long-term stability and preventing degradation.[1] |

Section 2: Physicochemical Properties and Safe Handling

Understanding the physical properties and safety protocols is non-negotiable for laboratory practice. While comprehensive data can be sparse, information can be compiled from supplier Safety Data Sheets (SDS) and related indole structures.

Table 2: Key Physicochemical and Safety Data

| Property | Value | Source / Note |

| Melting Point | 119-121°C | For a related compound, tert-butyl 3-formyl-1H-indole-1-carboxylate.[2] |

| Boiling Point | ~511.7°C (predicted) | [1] |

| Flash Point | ~183.6°C (predicted) | For a related compound.[2] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). | Based on typical indole ester properties. |

| Hazard Statements | May cause skin, eye, and respiratory irritation.[3][4] | Standard for aldehyde-containing aromatic compounds. |

| Precautionary Measures | Wear protective gloves, eye protection, and use in a well-ventilated area.[2][3] | Standard laboratory practice. |

Safe Handling and Storage: This compound should be handled in a fume hood.[3] Avoid inhalation of dust and contact with skin and eyes.[2] For long-term stability, it is recommended to store the compound at refrigerated temperatures (2-8°C) under an inert atmosphere, such as argon or nitrogen, to prevent potential oxidation of the aldehyde functionality.[1]

Section 3: The Strategic Role in Multi-Step Synthesis

The true value of tert-butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate lies in its design for multi-step synthesis. The protecting groups are not arbitrary; they are chosen for their distinct cleavage conditions, which is a cornerstone of modern synthetic strategy.

-

Boc (tert-butoxycarbonyl) Group: This group protects the indole nitrogen (N1), reducing its nucleophilicity and preventing unwanted side reactions. It is robust under many reaction conditions but can be cleanly removed with mild to strong acids (e.g., trifluoroacetic acid (TFA) in dichloromethane).

-

Benzyl (Bn) Group: Protecting the 5-hydroxyl group, the benzyl ether is stable to a wide range of reagents. Its primary advantage is its removal via catalytic hydrogenation (e.g., H₂, Pd/C), conditions that typically do not affect the Boc group or many other functionalities.

-

Formyl (Aldehyde) Group: Positioned at C3, this group is the primary reactive handle for elaboration. It is a versatile electrophile for C-C bond formation through reactions like Wittig olefination, aldol condensations, Grignard additions, and reductive aminations.

This strategic arrangement allows for a predictable and controlled synthetic sequence, as illustrated in the workflow below.

Caption: A typical quality control workflow for incoming reagents.

Experimental Protocol: ¹H NMR Verification

Objective: To confirm the chemical structure and estimate the purity of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate.

Materials:

-

Sample of the compound

-

Deuterated chloroform (CDCl₃)

-

NMR tube

-

NMR spectrometer (300-600 MHz)

Procedure:

-

Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of CDCl₃ directly in a clean, dry NMR tube.

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

Place the NMR tube in the spectrometer.

-

Acquire a standard proton (¹H) NMR spectrum.

Data Interpretation (Expected Chemical Shifts): While a specific spectrum for this exact molecule is not publicly available, researchers can infer the expected peaks based on its constituent parts and data from highly analogous structures. [5]

-

~10.0 ppm (singlet, 1H): Aldehyde proton (-CHO). This is a key diagnostic peak.

-

~8.2-7.2 ppm (multiplets): Aromatic protons from the indole ring and the benzyl protecting group.

-

~5.1 ppm (singlet, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph).

-

~1.6 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protector. The integration of this peak to 9H is a strong indicator of the Boc group's presence.

A clean spectrum with peaks integrating to the expected proton counts and minimal signals in the baseline is a strong indicator of high purity.

Conclusion

Tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate is more than just a chemical; it is a tool for precise molecular construction. Its dual-protection strategy provides synthetic chemists with the flexibility required to build complex, biologically active molecules. By carefully selecting suppliers, rigorously verifying compound identity and purity through straightforward analytical methods like ¹H NMR, and leveraging its designed reactivity, researchers can confidently and efficiently advance their drug discovery programs.

References

-

MySkinRecipes. tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate. [Link]

-

PubChem. tert-butyl 3-formyl-1H-indole-1-carboxylate. [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the safety protocols and handling precautions for tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate (CAS No. 1007316-88-4), a key intermediate in complex organic synthesis. As a Senior Application Scientist, the following content is structured not as a rigid template, but as a logical workflow, prioritizing the causality behind each recommendation to ensure both safety and experimental integrity.

Compound Identity and Hazard Profile

tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate is a multi-functionalized indole derivative. Its chemical behavior and, consequently, its hazard profile are dictated by the interplay of its core structure and protecting groups.

| Structural Feature | Role & Implication for Handling |

| Indole-3-carboxaldehyde Core | The indole nucleus is common in biologically active molecules. The aldehyde group is a reactive site for nucleophilic attack and can be an irritant. Indole derivatives themselves can cause skin and eye irritation.[1][2] |

| N-tert-Butoxycarbonyl (Boc) Group | A common amine protecting group, it is notably acid-labile.[3][4] This dictates that the compound must be stored away from acids to prevent unintended deprotection and generation of byproducts. The cleavage of the Boc group can produce t-butyl cations, which may lead to alkylation of other nucleophiles.[5] |

| 5-Benzyloxy (Bn) Group | A stable ether protecting group for the hydroxyl function.[6] Its primary route of cleavage is catalytic hydrogenation.[6] While generally stable, its presence adds to the compound's lipophilicity. |

While a specific, comprehensive toxicological profile for this exact molecule is not widely published, data from structurally related compounds allows for a robust hazard assessment. The primary hazards are associated with irritation and potential acute toxicity if ingested.

GHS Hazard Classification (Inferred): Based on data for tert-butyl 3-formyl-1H-indole-1-carboxylate and similar structures, the following classifications are prudent[7][8]:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[8]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][8]

-

Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][2][8]

The Self-Validating Safety Workflow: From Receipt to Disposal

The core principle of laboratory safety is a self-validating system where each step confirms the integrity of the next. This workflow is designed to minimize exposure and preserve the chemical's purity.

Caption: Workflow for Safe Handling of Indole Intermediate.

Personal Protective Equipment (PPE) and Engineering Controls